N-(2-bromophenyl)-10-undecenamide

Description

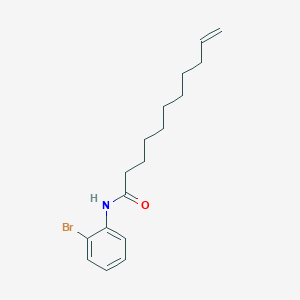

N-(2-Bromophenyl)-10-undecenamide is an amide derivative featuring a 10-undecenamide backbone (an 11-carbon unsaturated chain with a terminal double bond) substituted at the nitrogen atom with a 2-bromophenyl group. Brominated aromatic amides are known for roles in medicinal chemistry, such as antiproliferative activity (e.g., ), while undecenamide derivatives are utilized in cosmetics for antimicrobial and surfactant functions (e.g., ).

Properties

Molecular Formula |

C17H24BrNO |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

N-(2-bromophenyl)undec-10-enamide |

InChI |

InChI=1S/C17H24BrNO/c1-2-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18/h2,10-13H,1,3-9,14H2,(H,19,20) |

InChI Key |

CDCJCOVIZBJUSO-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1Br |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-bromophenyl)-10-undecenamide with key analogs, focusing on structural variations, functional groups, and applications inferred from the evidence.

N-(2-Pyrimidinyl)-10-undecenamide

- Structure : Replaces the bromophenyl group with a 2-pyrimidinyl moiety.

- Molecular Formula : C₁₅H₂₃N₃O; Molar Mass: 261.36 g/mol .

- Applications: Not explicitly stated, but pyrimidine derivatives are common in drug design (e.g., kinase inhibitors).

N-(4-Nitrophenyl)-10-undecenamide

- Structure : Substitutes the bromine with a nitro group at the para position of the phenyl ring.

- Molecular Formula : C₁₇H₂₄N₂O₃; Molar Mass: 304.39 g/mol .

- Key Differences : The nitro group is a stronger electron-withdrawing group than bromine, increasing the electrophilicity of the aromatic ring. This could enhance reactivity in nucleophilic substitution or redox reactions.

- Applications : Nitroaromatics are often explored in explosives and dyes, but nitro-substituted amides may also exhibit antimicrobial or cytotoxic properties.

N-(2-Morpholinoethyl)-10-undecenamide

- Structure: Features a morpholinoethyl group instead of bromophenyl.

- Molecular Formula : C₁₇H₃₂N₂O₂; Molar Mass: 296.45 g/mol .

- Key Differences : The morpholine ring enhances water solubility due to its oxygen atom and basic nitrogen. This substitution shifts functionality toward surfactants or drug candidates with improved pharmacokinetics.

Undecylenamide MEA

- Structure: Substituted with a 2-hydroxyethyl group (C₁₃H₂₅NO₂; Molar Mass: 227.35 g/mol) .

- Applications : Widely used in cosmetics as an antimicrobial and antistatic agent. The hydroxyl group enables hydrogen bonding, improving compatibility with aqueous formulations.

(E)-3-(2-Bromophenyl)acrylamide Derivatives

- Example : Compound 12d (C₂₄H₂₂BrN₃O) from .

- Activity : Demonstrates potent antiproliferative effects in K562 leukemia cells (3-fold higher than STI-571). The bromophenyl acrylamide scaffold highlights the importance of halogenated aromatics in kinase inhibition.

Functional and Application-Based Comparison

Key Research Findings

- Antiproliferative Activity: Brominated aromatic amides, such as compound 12d, show enhanced cytotoxicity in leukemia cells compared to non-halogenated analogs .

- Solubility and Reactivity: Morpholinoethyl or hydroxyethyl substituents improve water solubility, making derivatives suitable for surfactants or topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.